molecular formula C9H16Br2N2O2 B14358881 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide CAS No. 90436-03-6

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide

Cat. No.: B14358881
CAS No.: 90436-03-6
M. Wt: 344.04 g/mol
InChI Key: XYTZUYQZZUICDL-UHFFFAOYSA-N
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Description

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is an organic compound with the molecular formula C9H16Br2N2O2 It is a brominated amide derivative, characterized by the presence of bromine atoms and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide typically involves the reaction of 3-bromopropionyl chloride with 3-aminopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The amide groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropylamine: A simpler brominated amine with similar reactivity.

    3-Bromopropionamide: A related compound with a single bromine atom and an amide group.

    N-(3-Bromopropyl)acetamide: Another brominated amide with a different alkyl chain length.

Uniqueness

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide is unique due to its dual bromine atoms and extended alkyl chain, which confer distinct reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

90436-03-6

Molecular Formula

C9H16Br2N2O2

Molecular Weight

344.04 g/mol

IUPAC Name

3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide

InChI

InChI=1S/C9H16Br2N2O2/c10-4-2-8(14)12-6-1-7-13-9(15)3-5-11/h1-7H2,(H,12,14)(H,13,15)

InChI Key

XYTZUYQZZUICDL-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CCBr)CNC(=O)CCBr

Origin of Product

United States

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